methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Overview
Description
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features a furan ring, a tetrahydrofuran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized through the Paal-Knorr synthesis or the Feist-Bénary synthesis . The tetrahydrofuran ring can be introduced via cyclization reactions involving dihydroxy compounds . The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass . This approach is more sustainable and can be scaled up for large-scale production. The use of green chemistry principles, such as metal-free catalysis and mild reaction conditions, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the compound .
Major Products
Major products formed from these reactions include furanones, alcohols, and substituted benzoates .
Scientific Research Applications
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with various molecular targets. The furan ring can intercalate with DNA, disrupting replication and transcription processes . The compound can also inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar in structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxylic acid: Similar but lacks the furan ring.
Benzoic acid derivatives: Similar but lack the furan and tetrahydrofuran rings.
Uniqueness
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to the combination of the furan and tetrahydrofuran rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(oxolan-2-ylmethyl)-2H-pyrrol-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-28-22(27)14-8-6-13(7-9-14)18-17(19(24)16-5-3-11-30-16)20(25)21(26)23(18)12-15-4-2-10-29-15/h3,5-9,11,15,18,25H,2,4,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZBIHONOOAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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